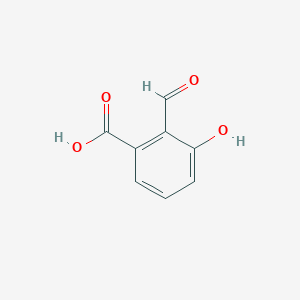

2-Formyl-3-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Formyl-3-hydroxybenzoic acid is a chemical compound with the molecular formula C8H6O4 . It has a molecular weight of 166.13 . It is a solid substance under normal conditions .

Molecular Structure Analysis

The InChI code for 2-Formyl-3-hydroxybenzoic acid is 1S/C8H6O4/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-4,10H,(H,11,12) . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, and 4 oxygen atoms in the molecule .Physical And Chemical Properties Analysis

2-Formyl-3-hydroxybenzoic acid is a solid substance under normal conditions . It has a molecular weight of 166.13 . The compound is stored at room temperature in an inert atmosphere .Scientific Research Applications

Novel Receptors for Ca2+ Recognition

2-Formyl-3-hydroxybenzoic acid derivatives have been identified as novel receptors for calcium (Ca2+) recognition. Modified salen-type compounds, consisting of 3-formyl-2-hydroxybenzoic acid, show potential for specific recognition of Ca2+ in water. This is indicated by a significant red shift of the absorption band and quenching of fluorescence emission, which suggests applications in calcium sensing and analysis (Cheng & Liu, 2000).

Synthesis of Organic Compounds

2-Formyl-3-hydroxybenzoic acid is a precursor in the synthesis of various organic compounds. For example, 5-substituted 2-hydroxy-1,3-benzenedicarbaldehydes and 5-substituted 3-formyl-3-formyl-2-hydroxybenzoic acids have been prepared from it through selective oxidation. This synthesis process finds its importance in the production of compounds used in various chemical and pharmaceutical applications (Hu & Hu, 1991).

Synthesis of 3-formyl-4-hydroxyl Benzoic Acid

Another derivative, 3-formyl-4-hydroxyl benzoic acid, has been synthesized from hydroxybenzoic acid and chloroform. This synthesis, involving phase transfer catalysts and sodium hydroxide solution, highlights the chemical versatility and reactivity of the parent compound, 2-formyl-3-hydroxybenzoic acid. The yield and efficiency of this process could have implications in various chemical manufacturing processes (Meng-xia, 2012).

Antifungal Activity

2-Formyl-3-hydroxybenzoic acid derivatives also exhibit significant biological activity. For instance, hexyl 2-formyl-3-hydroxybenzoate, a cuticular constituent of the bulb mite Rhizoglyphus robini, has shown potent antifungal properties. This suggests its potential use in agricultural and biological control applications (Leal, Kuwahara, & Suzuki, 1990).

Bioorthogonal Coupling Reactions

Combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid, a reaction involving a derivative of 2-formyl-3-hydroxybenzoic acid, results in stable boron-nitrogen heterocycles. This reaction, occurring in neutral aqueous solution, is significant for bioorthogonal coupling reactions, useful in protein conjugation and other biochemical processes (Dilek, Lei, Mukherjee, & Bane, 2015).

Corrosion Inhibition

3-Hydroxybenzoic acid, a related compound to 2-formyl-3-hydroxybenzoic acid, has been studied as a corrosion inhibitor for AISI 316L stainless steel in environmentally friendly pickling solutions. This research indicates the potential of such compounds in industrial applications where corrosion resistance is crucial (Narváez, Cano, & Bastidas, 2005).

Photodegradation of Parabens

Studies on the photochemical degradation of parabens, which include hydroxybenzoic acid derivatives, have shown efficient degradation using ultraviolet C lamps. Understanding the degradation pathway of such compounds is vital in environmental chemistry and pollution control (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).

Antibacterial Properties

The antibacterial properties of 3-Farnesyl-2-hydroxybenzoic acid, derived from Piper multiplinervium and related to 2-formyl-3-hydroxybenzoic acid, demonstrate the potential medicinal applications of these compounds. Its effectiveness against both Gram-positive and Gram-negative bacteria underscores its potential in developing new antibacterial agents (Malami, Gibbons, & Malkinson, 2014).

Safety and Hazards

The safety information for 2-Formyl-3-hydroxybenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name |

2-formyl-3-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-4,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHSDOFDWLGWKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-3-hydroxybenzoic acid | |

CAS RN |

1243461-12-2 |

Source

|

| Record name | 2-formyl-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate](/img/structure/B2536643.png)

![6-(piperidin-1-ylsulfonyl)-2-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2536647.png)

![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2536653.png)

![2-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2536657.png)

![N-[(2S)-2-Hydroxy-2-phenylethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2536661.png)

![Ethyl 3-(4-chlorophenyl)-5-[(4-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536662.png)

![3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde](/img/structure/B2536664.png)

![4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2536665.png)